molecular formula C11H18O4 B2621745 4-(Oxan-2-yl)oxane-4-carboxylic acid CAS No. 2094365-59-8

4-(Oxan-2-yl)oxane-4-carboxylic acid

Cat. No.: B2621745
CAS No.: 2094365-59-8
M. Wt: 214.261
InChI Key: CESDUJUNWKCURN-UHFFFAOYSA-N
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Description

4-(Oxan-2-yl)oxane-4-carboxylic acid is a bicyclic compound that belongs to the class of oxanes It is characterized by its unique structure, which includes two oxane rings fused together with a carboxylic acid functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-2-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydropyran with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-yl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxan-2-yl)oxane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxane rings can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-2-yl)oxane-4-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to simpler oxane derivatives.

Properties

IUPAC Name

4-(oxan-2-yl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-10(13)11(4-7-14-8-5-11)9-3-1-2-6-15-9/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESDUJUNWKCURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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